ethyl 2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate is a complex organic compound that features both indole and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-1H-indole-3-carbaldehyde with ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate: shares similarities with other indole and pyrrole derivatives, such as:
Uniqueness
The unique combination of indole and pyrrole moieties in this compound provides it with distinct chemical and biological properties. This dual functionality allows for diverse applications in research and industry, setting it apart from other similar compounds .
Biological Activity
Ethyl 2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N2O3. The compound features a pyrrole ring substituted with an indole derivative, which is essential for its biological properties.
Structural Representation
Component | Description |
---|---|
Molecular Formula | C18H18N2O3 |
Molecular Weight | 306.35 g/mol |
Key Functional Groups | Pyrrole, Indole, Carbonyl |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
- MCF7: 15 µM
- HeLa: 20 µM
- A549: 25 µM
These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies using animal models of inflammation showed significant reduction in edema and inflammatory markers:
Study | Model | Dose | Result |
---|---|---|---|
Carrageenan-induced paw edema | 50 mg/kg | 60% reduction in swelling | |
Lipopolysaccharide (LPS) induced inflammation | 25 mg/kg | Decreased TNF-alpha levels by 40% |
These findings indicate that this compound may serve as a potential anti-inflammatory agent.
Antioxidant Activity
The antioxidant capacity of this compound was assessed using DPPH and ABTS radical scavenging assays. The results demonstrated:
- DPPH Scavenging Activity : 70% at a concentration of 100 µM.
- ABTS Scavenging Activity : IC50 value of 30 µM.
These results suggest that the compound effectively neutralizes free radicals, contributing to its potential therapeutic applications.
The biological activities of this compound are believed to be mediated through several pathways:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cancer progression.
- Modulation of NF-kB Pathway : It could reduce the activation of NF-kB, leading to decreased expression of pro-inflammatory cytokines.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through intrinsic pathways.
Case Studies
Several case studies have explored the efficacy of this compound in different therapeutic contexts:
- Case Study on Breast Cancer : A study involving MCF7 cells treated with varying concentrations revealed dose-dependent inhibition of cell growth, supporting its potential as an anticancer agent.
- Case Study on Inflammation : Animal models treated with the compound showed significant improvement in clinical signs of inflammation compared to control groups.
Properties
Molecular Formula |
C18H18N2O3 |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
ethyl 2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H18N2O3/c1-4-23-18(22)16-10(2)15(19-11(16)3)9-13-12-7-5-6-8-14(12)20-17(13)21/h5-9,19H,4H2,1-3H3,(H,20,21)/b13-9+ |
InChI Key |
PMUJUSJUVIXDQC-UKTHLTGXSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C1C)/C=C/2\C3=CC=CC=C3NC2=O)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C |
Origin of Product |
United States |
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